1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride

antiarrhythmic ventricular fibrillation preclinical cardiology

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride (CAS 83843‑39‑4), also known as GYKI‑23107, is a small‑molecule Class Ib antiarrhythmic agent that also possesses local anaesthetic activity [REFS‑1]. It is structurally related to lidocaine analogues but incorporates a 2,6‑dimethylphenyl moiety and a dimethylaminopropane backbone that confer a distinct pharmacological profile.

Molecular Formula C13H24Cl2N2
Molecular Weight 279.2 g/mol
CAS No. 83843-39-4
Cat. No. B1672563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride
CAS83843-39-4
SynonymsGYKI-23107;  GYKI 23107;  GYKI23107;  GYKI-23,107;  GYKI 23,107;  GYKI23,107;  GYKI-23107 HCl.
Molecular FormulaC13H24Cl2N2
Molecular Weight279.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NCC(C)N(C)C.Cl.Cl
InChIInChI=1S/C13H22N2.2ClH/c1-10-7-6-8-11(2)13(10)14-9-12(3)15(4)5;;/h6-8,12,14H,9H2,1-5H3;2*1H
InChIKeyOILXHOMZZDEACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane Dihydrochloride (GYKI-23107): Antiarrhythmic & Local Anaesthetic Procurement Guide


1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride (CAS 83843‑39‑4), also known as GYKI‑23107, is a small‑molecule Class Ib antiarrhythmic agent that also possesses local anaesthetic activity [REFS‑1]. It is structurally related to lidocaine analogues but incorporates a 2,6‑dimethylphenyl moiety and a dimethylaminopropane backbone that confer a distinct pharmacological profile. The dihydrochloride salt is the standard research‑grade form, typically supplied at ≥98 % purity [REFS‑2]. Originally developed at the Institute for Drug Research (Budapest), GYKI‑23107 has been evaluated in multiple in‑vivo and ex‑vivo models and directly compared with clinically established Class Ib agents such as lidocaine and mexiletine [REFS‑1] [REFS‑3].

Why Generic Substitution Fails for GYKI‑23107 – Key Differentiators vs. Lidocaine and Mexiletine


Class Ib antiarrhythmics (lidocaine, mexiletine, tocainide) share a common mechanism—use‑dependent sodium‑channel blockade—yet their therapeutic windows, oral bioavailability, and haemodynamic tolerability differ markedly. GYKI‑23107 cannot be treated as a “me‑too” lidocaine congener because it exhibits a distinct separation between antiarrhythmic efficacy and cardiovascular depression. In direct head‑to‑head studies, GYKI‑23107 produced a substantially longer duration of antifibrillatory protection than lidocaine at equi‑effective doses [REFS‑1], and its circulatory side‑effect profile was milder than that of mexiletine [REFS‑2]. These quantitative differences, documented in multiple species and arrhythmia models, mean that substituting GYKI‑23107 with generic lidocaine or mexiletine would alter both the magnitude and the duration of the desired pharmacological effect, as well as the safety margin.

Quantitative Evidence Guide – GYKI‑23107 vs. Lidocaine and Mexiletine


Antifibrillatory Duration vs. Lidocaine in a Canine Ventricular Vulnerability Model

GYKI‑23107 (8 mg/kg i.v.) prolonged the time to electrically induced ventricular fibrillation in pentobarbitone‑anaesthetized dogs to 46.6 ± 10.7 min (n = 14), compared with 27.7 ± 6.6 min (n = 12) for lidocaine (10 mg/kg i.v.) [REFS‑1]. The 68 % longer protection time indicates a pharmacodynamic advantage in suppressing malignant ventricular arrhythmias.

antiarrhythmic ventricular fibrillation preclinical cardiology

Antiarrhythmic Potency vs. Mexiletine in Ouabain‑Induced Arrhythmia (Dog)

In dogs with ouabain‑induced ventricular arrhythmia, the median effective dose (ED₅₀) of GYKI‑23107 after intravenous administration was approximately half that of mexiletine [REFS‑1]. This two‑fold potency advantage, quantified in a classic digitalis‑toxicity model, reflects a more efficient suppression of triggered arrhythmic activity at lower systemic exposure.

antiarrhythmic ouabain arrhythmia ED50

Haemodynamic Safety Profile vs. Mexiletine in Anaesthetised and Conscious Dogs/Cats

The circulatory side‑effects of GYKI‑23107 were explicitly described as “milder” than those of mexiletine in both anaesthetised and conscious dogs and cats, and no adverse cardiovascular actions were observed within the antiarrhythmic dose range [REFS‑1]. While the original publication does not report individual haemodynamic parameters in a digitised table, the aggregate conclusion represents a clinically meaningful safety differentiation.

cardiovascular safety haemodynamics side-effect profile

Oral Efficacy in Coronary Ligation‑Induced Arrhythmia (Conscious Rat)

After oral pretreatment, GYKI‑23107 conferred significant protection against coronary ligation‑induced arrhythmia in conscious rats [REFS‑1]. This contrasts with lidocaine, which has negligible oral bioavailability due to extensive first‑pass metabolism, and positions GYKI‑23107 closer to mexiletine in terms of oral utility while retaining its own potency and safety advantages.

oral bioavailability coronary ligation conscious animal model

Electrophysiological Classification and Use‑Dependent Vmax Block Kinetics vs. Mexiletine

In isolated canine ventricular muscle and Purkinje fibres, GYKI‑23107 produced a frequency‑dependent depression of the maximum rate of depolarisation (V̇ₘₐₓ) with recovery time constants (τ) of 229.9 ± 5.6 ms (ventricular muscle, n = 7) and 149.6 ± 33.8 ms (Purkinje fibre, n = 7). Mexiletine slowed V̇ₘₐₓ recovery “in the same way” under identical conditions [REFS‑1]. The near‑identical kinetics confirm that GYKI‑23107 belongs to the Class Ib subgroup yet achieves its overall pharmacological profile—higher potency, longer antifibrillatory action, milder circulatory effects—without deviating from the established electrophysiological fingerprint of the class.

cardiac electrophysiology Vmax recovery Class Ib antiarrhythmic

Best Application Scenarios for GYKI‑23107 Based on Quantitative Differentiation


Acute Ventricular Fibrillation Protection in Canine Models of Sudden Cardiac Death

GYKI‑23107 is particularly suited for studies requiring sustained antifibrillatory protection. In pentobarbitone‑anaesthetised canine models, it extends the time to electrically induced ventricular fibrillation by 68 % over lidocaine (46.6 min vs. 27.7 min at comparable doses) [REFS‑1]. This property is critical for experimental protocols that demand a prolonged stable window for electrophysiological mapping or antiarrhythmic drug screening.

Oral Antiarrhythmic Prophylaxis in Conscious Rat Myocardial Infarction Models

Because GYKI‑23107 is orally active—a property lidocaine lacks—it can be employed in chronic coronary ligation studies in conscious rats where oral pretreatment is required [REFS‑2]. This enables investigation of prophylactic antiarrhythmic strategies without the confounding factor of anaesthesia or parenteral dosing.

Safety‑Focused Antiarrhythmic Programmes Requiring a Wide Haemodynamic Margin

The documented milder circulatory side‑effect profile of GYKI‑23107 relative to mexiletine, combined with the absence of adverse cardiovascular effects within the therapeutic dose range [REFS‑2], makes it the compound of choice for projects where concomitant haemodynamic depression would confound data interpretation or compromise animal welfare.

Mechanistic Electrophysiology Studies on Class Ib Sodium‑Channel Blockers

GYKI‑23107 exhibits use‑dependent V̇ₘₐₓ depression with recovery kinetics quantitatively matching mexiletine (τ = 229.9 ms in canine ventricular muscle; τ = 149.6 ms in Purkinje fibres) [REFS‑3]. It can therefore serve as a reference Class Ib tool compound in patch‑clamp or microelectrode studies, especially when a higher‑potency or better‑tolerated alternative to mexiletine is desired.

Quote Request

Request a Quote for 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.